An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-9-fluorenone
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-9-fluorenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluorenone Scaffold
The fluorenone core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar, and electron-deficient aromatic system serves as a versatile building block for synthesizing compounds with a wide array of biological activities and photophysical properties.[1] Fluorenone derivatives have been investigated for applications ranging from antimalarial drugs to organic light-emitting diodes (OLEDs).[1][2] The introduction of substituents, such as amino and bromo groups, onto this core profoundly modulates its electronic and steric properties, thereby fine-tuning its function. 2-Amino-3-bromo-9-fluorenone is a specific derivative of interest, combining an electron-donating amino group and an electron-withdrawing bromo group on one of its aromatic rings. This substitution pattern creates a unique electronic profile, making its physicochemical characterization essential for predicting its behavior in biological systems and for designing novel synthetic pathways.
This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-bromo-9-fluorenone, outlines detailed protocols for its experimental characterization, and offers insights into the causality behind these analytical choices. While specific experimental data for this exact isomer is sparse, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive framework.
Molecular Identity and Physicochemical Profile
The fundamental identity of a compound is the bedrock of all further research. For 2-Amino-3-bromo-9-fluorenone, its identity is established by its molecular formula, weight, and structure. While a unique CAS number has not been assigned, its properties can be reliably predicted based on its constituent parts and comparison with known isomers like 2-Amino-7-bromo-9-fluorenone.
Predicted Physicochemical Data Summary
The following table summarizes the key physicochemical properties for 2-Amino-3-bromo-9-fluorenone. It is important to note that while Molecular Formula and Weight are exact, other values are estimations based on isomeric data and the parent fluorenone structure.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₃H₈BrNO | Based on chemical structure |
| Molecular Weight | 274.11 g/mol | Based on atomic weights[3] |
| Appearance | Yellow to brown crystalline powder | Inferred from analogs like 2-bromo-9-fluorenone ("Yellow crystal powder") and 2-amino-9-fluorenone ("brown powder")[2][4] |
| Melting Point (°C) | >200 °C (Predicted) | The melting point of 2-Amino-7-bromo-9-fluorenone is 243-244 °C. The substitution pattern significantly impacts crystal lattice energy; a high melting point is expected. |
| Boiling Point (°C) | >350 °C (Predicted) | The parent, 9-fluorenone, has a high boiling point of 341.5 °C.[5][6] Substituents will likely increase this further. |
| Aqueous Solubility | Insoluble / Very Low | The fluorene core is hydrophobic.[7] While the amino group can increase polarity, the overall molecule is expected to be insoluble in water, similar to the parent fluorenone.[5][8] |
| Organic Solvent Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like DMSO, DMF, and moderately soluble in methanol, ethanol, and chloroform, consistent with other fluorenone derivatives.[8][9] |
| Predicted logP | ~3.8 | Estimated based on the logP of 9-fluorenone (3.58)[5] and the contributions of amino and bromo substituents. |
Structural and Spectroscopic Characterization
Confirming the identity and purity of 2-Amino-3-bromo-9-fluorenone requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 2-Amino-3-bromo-9-fluorenone is predicted to show several characteristic absorption bands.
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N-H Stretch: Two distinct peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C=O Stretch (Ketone): A strong, sharp peak is anticipated around 1700-1720 cm⁻¹. The parent 9-fluorenone shows a strong ketone peak in this region. Conjugation with the aromatic system slightly lowers this frequency.
-
C=C Stretch (Aromatic): Multiple peaks between 1450-1600 cm⁻¹ are characteristic of the aromatic rings.
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C-Br Stretch: A peak in the lower frequency "fingerprint" region, typically between 500-650 cm⁻¹, would indicate the presence of the carbon-bromine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework.
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¹H NMR: The aromatic region (typically 7.0-8.5 ppm) would show a complex pattern of signals corresponding to the six aromatic protons. The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The specific splitting patterns would allow for unambiguous assignment of the substitution pattern on the rings.
-
¹³C NMR: The spectrum would display 13 distinct carbon signals. The carbonyl carbon (C=O) is the most downfield, expected around 190-200 ppm. The remaining 12 signals in the aromatic region (110-150 ppm) would correspond to the carbons of the fluorene backbone. Data for 2-amino-9-fluorenone is available and serves as a reference for chemical shifts.[10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.
-
Molecular Ion Peak (M⁺): The key signal to observe is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will show two peaks of nearly equal intensity: one for [C₁₃H₈⁷⁹BrNO]⁺ at m/z 273 and another for [C₁₃H₈⁸¹BrNO]⁺ at m/z 275. This isotopic signature is a definitive confirmation of a monobrominated compound.
Experimental Protocols for Physicochemical Verification
To ensure scientific rigor, predicted properties must be confirmed experimentally. The following protocols outline standard, self-validating methodologies for characterizing a novel compound like 2-Amino-3-bromo-9-fluorenone.
Protocol 1: Determination of Melting Point
Causality: The melting point is a fundamental physical property that indicates purity. A sharp, narrow melting range (e.g., < 2 °C) is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range.
-
Sample Preparation: Ensure the crystalline sample is completely dry by placing it under a high vacuum for several hours.
-
Loading: Finely crush a small amount of the solid and pack it into a capillary tube to a depth of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated digital melting point apparatus.
-
Heating Profile:
-
Rapid Scan: Heat rapidly to obtain an approximate melting point.
-
Refined Scan: For a new sample, cool the apparatus and use a fresh capillary. Heat rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: HPLC is a highly sensitive technique for separating components in a mixture, making it the gold standard for determining the purity of a synthesized compound. A single, sharp peak indicates a high degree of purity.
-
System Preparation:
-
Mobile Phase: A typical mobile phase for a compound of this polarity would be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure protonation of the amino group and sharp peak shape.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is appropriate.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL. Create a dilution for injection at ~10-20 µg/mL.
-
Injection & Run: Inject 5-10 µL of the sample. Run a gradient elution, for example, from 20% B to 95% B over 20 minutes.
-
Detection: Use a UV detector set to multiple wavelengths, including the predicted λmax (likely in the 254-350 nm range based on the conjugated system).
-
Data Analysis: Integrate the area of all peaks detected. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of ≥98% is often required for drug development studies.
Diagram: HPLC Purity Assessment Workflow
Caption: Workflow for determining compound purity via HPLC.
Reactivity and Stability Considerations
The functional groups on 2-Amino-3-bromo-9-fluorenone dictate its reactivity and stability.
-
Amino Group: The primary amine is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. It also imparts basicity to the molecule.
-
Bromo Group: The bromine atom deactivates the aromatic ring towards electrophilic substitution but can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a valuable synthetic handle for further derivatization.[11]
-
Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light).[4] However, like many amino-aromatic compounds, it may be susceptible to oxidation over time, potentially leading to discoloration. It should be stored in a cool, dark, and dry place.
-
Safety: Based on analogs like 2-Amino-7-bromo-9-fluorenone, this compound should be handled with care, assuming it is a skin, eye, and respiratory irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Conclusion
2-Amino-3-bromo-9-fluorenone is a compound with significant potential, stemming from the rich chemical landscape of the fluorenone scaffold. While direct experimental data is limited, a robust physicochemical profile can be confidently predicted through the analysis of its functional groups and comparison with well-characterized analogs. Its unique combination of an amine nucleophile and a bromine atom suitable for cross-coupling makes it an attractive intermediate for the synthesis of complex molecules in drug discovery and materials science. The experimental protocols detailed herein provide a clear roadmap for researchers to verify these properties, ensuring the scientific integrity required for advancing its application.
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Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). PubMed. [Link]
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Fluorenone. Wikipedia. [Link]
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2-Bromo-9-fluorenone. SpectraBase. [Link]
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Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. National Institutes of Health (NIH). [Link]
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Analyze the IR spectrum of 9-Fluorenone and give a labelled structure. Chegg.com. [Link]
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Fluorenone synthesis. Organic Chemistry Portal. [Link]
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